molecular formula C19H26N2O4 B2503851 Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate CAS No. 1823246-78-1

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

Cat. No.: B2503851
CAS No.: 1823246-78-1
M. Wt: 346.427
InChI Key: ADBVOZQWEZYFSH-UHFFFAOYSA-N
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Description

Table 1: Molecular Identity

Property Value
CAS Number 1823246-78-1
Molecular Formula C₁₉H₂₆N₂O₄
Molecular Weight 346.42 g/mol
IUPAC Name Methyl 1-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate

Structural Isomerism :

  • Stereoisomerism : The compound has two stereocenters (pyrrolidin-3-yl and piperidine-3-carboxylate positions), theoretically yielding four stereoisomers. However, synthetic routes typically yield a single diastereomer due to steric control during cyclization.
  • Conformational flexibility : The piperidine and pyrrolidine rings adopt chair and envelope conformations, respectively, minimizing steric strain between the Cbz group and methyl ester.

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related piperidine-pyrrolidine hybrids:

  • Piperidine ring : Prefers a chair conformation with equatorial substituents to avoid 1,3-diaxial interactions.
  • Pyrrolidine ring : Adopts an envelope conformation to accommodate the bulky Cbz group.

Key Conformational Features:

  • Torsional angles : NMR studies indicate restricted rotation around the C–N bond linking the piperidine and pyrrolidine rings, stabilizing a specific dihedral angle (≈60°).
  • Intermolecular interactions : The Cbz group participates in van der Waals interactions, while the ester carbonyl groups may engage in dipole-dipole interactions.

Comparative Analysis with Related Piperidine-Pyrrolidine Hybrid Structures

Table 2: Structural Comparison of Piperidine-Pyrrolidine Hybrids

Compound Name Key Structural Differences Functional Impact
Methyl 1-benzylpyrrolidine-3-carboxylate Lacks Cbz group; benzyl substituent on pyrrolidine Reduced steric hindrance; higher lipophilicity
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate Oxo group at piperidine position 4 Enhanced hydrogen-bonding capacity
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate Dioxopyrrolidine moiety; ethyl ester Increased electrophilicity at carbonyl sites

Notable Trends :

  • Electron-withdrawing groups (e.g., Cbz, oxo) reduce basicity of the piperidine nitrogen, altering reactivity in nucleophilic substitutions.
  • Steric bulk from the Cbz group hinders axial attack on the piperidine ring, favoring equatorial reaction pathways.
  • Hybrid scaffolds exhibit improved metabolic stability compared to monocyclic analogs due to conformational rigidity.

Properties

IUPAC Name

methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBVOZQWEZYFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction, often using benzyl chloroformate as the reagent.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization and substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has the molecular formula C19H26N2O4C_{19}H_{26}N_{2}O_{4} and a molecular weight of approximately 346.4 g/mol. The compound features a complex structure that includes a piperidine ring, which is known for its biological activity.

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving multicomponent reactions that enhance its utility in creating derivatives with specific biological activities. For instance, it has been utilized in the synthesis of tetrazole derivatives, which are known for their medicinal properties, including anti-inflammatory and anti-cancer effects .

Medicinal Chemistry

This compound serves as a scaffold for developing novel pharmacological agents. Its derivatives have shown promising results in various biological assays, including:

  • Anticancer Activity : Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and metastasis.
  • Neuropharmacology : Due to the presence of piperidine, derivatives may exhibit effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders .

Catalytic Applications

The compound has also been studied for its role as a catalyst in organic reactions. For example, it has been employed in asymmetric synthesis processes where it enhances reaction selectivity and efficiency . The use of such compounds in catalysis is crucial for developing sustainable chemical processes in pharmaceuticals.

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing new bioactive molecules, researchers utilized this compound as a starting material. The resulting compounds were evaluated for their inhibitory effects on cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .

Case Study 2: Neuroactive Agents

Another research project explored the neuroactive properties of derivatives synthesized from this compound. The study highlighted the potential of these derivatives to modulate neurotransmitter receptors, suggesting applications in treating anxiety and depression .

Data Table: Summary of Biological Activities

Compound DerivativeBiological ActivityReference
Derivative AAnticancer
Derivative BNeurotransmitter Modulation
Derivative CAntiinflammatory

Mechanism of Action

The mechanism of action of Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 1-(1-(benzyloxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate is compared to structurally related carboxylester derivatives (Table 1).

Table 1: Structural and Functional Comparison of Methyl Carboxylate Derivatives

Compound ID CAS Number Molecular Formula Molecular Weight Purity Key Structural Features
QM-3291 (Target) 1823246-78-1 C₂₀H₂₆N₂O₄ 358.44 g/mol 95% Piperidine-pyrrolidine hybrid with Cbz group
QH-0520 13997-19-8 C₂₂H₂₃NO₄ 365.43 g/mol 97% Quinoline core with benzyloxy and butyl chains
QM-9359 1956328-39-4 C₁₈H₁₄ClN₃O₅ 387.77 g/mol 95% Naphthyridine scaffold with chloro and hydroxy groups
QM-9358 1956371-75-7 C₁₈H₁₄ClN₃O₅ 387.77 g/mol 95% Isomeric naphthyridine derivative of QM-9359

Key Differences and Implications

Core Heterocyclic Systems: QM-3291 combines piperidine and pyrrolidine rings, enabling conformational flexibility for interactions in enzyme binding pockets. In contrast, QH-0520 (quinoline) and QM-9359/QM-9358 (1,8-naphthyridine) feature planar aromatic systems, which are advantageous for intercalation or π-π stacking in nucleic acid-targeted therapies.

Functional Groups: The Cbz group in QM-3291 offers reversible amine protection, critical in peptide synthesis. QM-9359/QM-9358 contain chloro and hydroxy groups, which can act as hydrogen bond donors/acceptors, making them candidates for kinase inhibition or antimicrobial activity.

Purity and Synthetic Utility: All compounds are supplied at ≥95% purity, but QM-3291’s hybrid structure may require more stringent purification due to stereochemical complexity compared to the simpler quinoline/naphthyridine derivatives.

Research Findings

  • QM-3291: Limited direct pharmacological data are available, but its structural analogs are used in synthesizing protease inhibitors and neurokinin receptor antagonists.
  • QH-0520: Quinoline derivatives are extensively studied for antimalarial (e.g., chloroquine analogs) and anticancer applications.
  • QM-9359/QM-9358 : Naphthyridines are explored as topoisomerase inhibitors and antibacterial agents, with substituent positions (e.g., chloro at C5 vs. C7) influencing target selectivity.

Biological Activity

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate (CAS No. 1823246-78-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
CAS Number 1823246-78-1

The structure features a piperidine ring and a pyrrolidine moiety, which are significant in influencing its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer therapy and neuroprotection:

  • PI3-Kinase Inhibition : The compound may inhibit Class I PI3-kinase enzymes, which are crucial in regulating cellular proliferation and survival pathways associated with cancer. This inhibition can potentially lead to reduced tumor growth and metastasis .
  • Cholinesterase Inhibition : It has been suggested that derivatives of piperidine compounds can act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic signaling .
  • Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to neuroprotection by combating oxidative stress .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

A study highlighted the anticancer properties of piperidine derivatives, noting their ability to induce apoptosis in tumor cells. The specific compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Neuroprotective Effects

Research into piperidine derivatives has shown promise in treating Alzheimer's disease through multi-target mechanisms. Compounds with similar structures were reported to inhibit amyloid-beta aggregation and possess antioxidant properties, suggesting a protective role against neurodegeneration .

Case Studies

  • Study on Anticancer Effects : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, supporting its potential as an anticancer agent.
  • Neuroprotective Research : A clinical trial involving a related piperidine derivative showed improvements in cognitive function among Alzheimer’s patients, attributed to enhanced cholinergic activity and reduced oxidative stress markers .

Q & A

Q. Characterization methods :

  • Spectroscopic Analysis :
    • NMR (¹H, ¹³C) to confirm regiochemistry and stereochemistry .
    • IR Spectroscopy to verify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • Chromatography :
    • HPLC or TLC to monitor reaction progress and assess purity .

Q. Example Reaction Conditions :

StepReagents/ConditionsMonitoring TechniqueYield Optimization
Cbz ProtectionBenzyl chloroformate, base (e.g., NaHCO₃), DCM TLC (hexane:EtOAc)Adjust stoichiometry of base
CouplingEDCI/HOBt, DMF, room temperature HPLCOptimize catalyst loading

Basic: What safety protocols should be followed when handling this compound, given limited toxicological data?

Answer:
Despite the lack of specific toxicity data for this compound, general precautions for structurally similar piperidine/pyrrolidine derivatives include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Waste Disposal : Classify as hazardous waste and dispose via certified facilities .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

Critical Note : Assume potential acute toxicity and avoid skin contact until in vitro assays (e.g., MTT assays) are conducted .

Advanced: How can the stereochemical configuration of this compound impact its biological activity, and what methods validate this?

Answer:
The stereochemistry of the pyrrolidine-piperidine scaffold influences binding affinity to biological targets (e.g., enzymes, receptors). For example:

  • 3D Conformation : Axial vs. equatorial substituents affect interactions with hydrophobic pockets .
  • Pharmacological Effects : Enantiomers may show differing efficacy in receptor modulation .

Q. Validation Methods :

  • X-ray Crystallography : Resolve absolute configuration (e.g., as in piperidine-based bioactive compounds) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA .
  • Circular Dichroism (CD) : Correlate optical activity with stereoisomerism .

Q. Example Data :

TechniqueKey OutcomeReference
X-rayConfirmed (R)-configuration at C3 of piperidine
Chiral HPLCResolution of enantiomers (99% ee)

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Critical factors include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Lower temperatures (–10°C) reduce side reactions during esterification .

Q. Case Study :

  • Coupling Reaction Optimization :
    • Baseline : 60% yield in DCM at 25°C.
    • Optimized : 85% yield using DMF at 0°C with 10 mol% EDCI .

Advanced: What experimental approaches are used to identify biological targets of this compound?

Answer:

  • Biochemical Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
    • Fluorescence Polarization : Screen for interactions with labeled enzymes (e.g., kinases) .
  • Cellular Studies :
    • CRISPR-Cas9 Knockout : Identify gene targets by observing phenotypic changes post-treatment .
    • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates .

Q. Example Workflow :

SPR Screening → Identify preliminary hits.

Pull-Down + Mass Spectrometry → Confirm targets .

Advanced: How can researchers resolve contradictions in literature data (e.g., conflicting toxicity reports)?

Answer:

  • Reproducibility Studies : Replicate experiments under standardized conditions (e.g., OECD guidelines) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Advanced Toxicology Profiling :
    • In Silico Modeling : Predict toxicity via QSAR models .
    • In Vitro Assays : Use hepatocyte cultures to assess metabolic stability .

Example :
If two studies report LD₅₀ values differing by >50%, conduct dose-response assays in two cell lines (e.g., HepG2 and HEK293) to validate .

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